molecular formula C7H6BrFO B15387844 3-Bromo-5-fluoro-4-methylphenol

3-Bromo-5-fluoro-4-methylphenol

Cat. No.: B15387844
M. Wt: 205.02 g/mol
InChI Key: XARZWTPSEGRNLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-fluoro-4-methylphenol is a halogenated phenolic compound characterized by a bromine atom at the 3-position, a fluorine atom at the 5-position, and a methyl group at the 4-position of the aromatic ring. The phenol functional group (-OH) imparts acidity (pKa ~8–10, estimated based on analogous phenolic derivatives) and reactivity in hydrogen bonding and electrophilic substitution reactions. Its physicochemical properties—such as solubility, melting point, and stability—are influenced by the electron-withdrawing effects of bromine and fluorine, as well as the steric and electron-donating nature of the methyl group.

Properties

Molecular Formula

C7H6BrFO

Molecular Weight

205.02 g/mol

IUPAC Name

3-bromo-5-fluoro-4-methylphenol

InChI

InChI=1S/C7H6BrFO/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,1H3

InChI Key

XARZWTPSEGRNLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Bromo-5-fluoro-4-methylphenol with structurally related halogenated phenolic derivatives, emphasizing substituent effects, reactivity, and applications.

3-Bromo-5-(trifluoromethyl)phenol (CAS: 1025718-84-6)

  • Structural Differences : Replaces the methyl group (4-position) with a trifluoromethyl (-CF₃) group at the 5-position.
  • Key Properties: The -CF₃ group is strongly electron-withdrawing, increasing the phenol’s acidity (estimated pKa ~7–8) compared to the methyl-substituted analog. Higher lipophilicity due to -CF₃, enhancing membrane permeability in biological systems.
  • Applications : Likely used in medicinal chemistry for its metabolic stability, as -CF₃ groups resist oxidative degradation .

3-Bromo-5-chloro-2-fluorophenol (CAS: 1804897-55-9)

  • Structural Differences : Contains chlorine at the 5-position and fluorine at the 2-position, lacking the methyl group.
  • Key Properties: Chlorine’s electronegativity enhances acidity (pKa ~8) but reduces solubility in polar solvents compared to methylated analogs.
  • Applications : Useful in synthesizing polychlorinated biocides or cross-coupling reactions due to multiple halogen leaving groups.

(3-Bromo-5-fluorophenyl)methanol (CAS: 216755-56-5)

  • Structural Differences: Features a hydroxymethyl (-CH₂OH) group instead of a phenolic -OH.
  • Key Properties: Reduced acidity (pKa ~15–16 for benzyl alcohol vs. ~10 for phenol), making it less reactive in deprotonation-driven reactions. The alcohol group participates in esterification or oxidation, differing from phenol’s nucleophilic aromatic substitution pathways .
  • Applications : Intermediate in synthesizing aldehydes or ketones via oxidation.

3-Bromo-2-fluoro-5-methylphenylboronic acid

  • Structural Differences: Replaces the phenolic -OH with a boronic acid (-B(OH)₂) group.
  • Key Properties: Boronic acids enable Suzuki-Miyaura cross-coupling reactions, unlike phenolic derivatives.
  • Applications : Critical in synthesizing biaryl structures for drug discovery.

Comparative Data Table

Compound Molecular Formula Key Substituents Estimated pKa Key Applications
This compound C₇H₆BrFO 3-Br, 5-F, 4-CH₃ ~8–9 Pharmaceutical intermediates
3-Bromo-5-(trifluoromethyl)phenol C₇H₄BrF₃O 3-Br, 5-CF₃ ~7–8 Medicinal chemistry
3-Bromo-5-chloro-2-fluorophenol C₆H₃BrClFO 3-Br, 5-Cl, 2-F ~8 Biocide synthesis
(3-Bromo-5-fluorophenyl)methanol C₇H₆BrFO 3-Br, 5-F, -CH₂OH ~15–16 Alcohol oxidation

Critical Analysis of Substituent Effects

  • Electron Effects: Bromine and fluorine (electron-withdrawing) deactivate the aromatic ring, directing electrophilic substitution to specific positions. Methyl (electron-donating) moderates this effect, enhancing solubility in non-polar solvents.
  • Steric Effects : Methyl groups at the 4-position reduce steric hindrance compared to ortho-substituted analogs (e.g., 2-fluoro in ), favoring reactions at the para position.
  • Acidity Trends : Trifluoromethyl > Bromo/Fluoro > Methyl, driven by the electron-withdrawing capacity of substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.